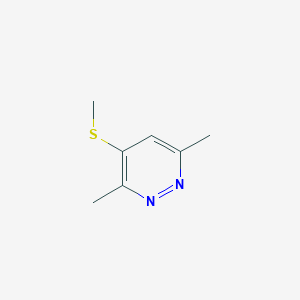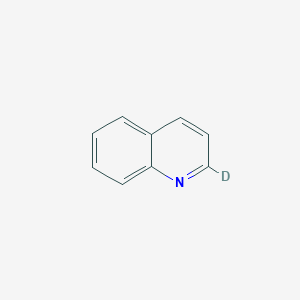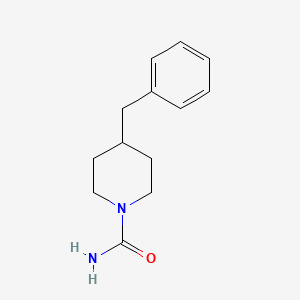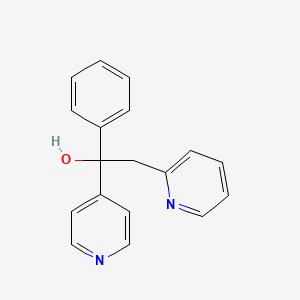
3-methylpyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “3-methylpyridine-2-thiol” is known as Recombinant Mouse Interleukin-33 (IL-33). IL-33 is a cytokine belonging to the interleukin-1 family, closely related in structure to interleukin-18 and interleukin-1 beta. It is synthesized as a biologically inactive precursor and is cleaved by the enzyme caspase-1 to be secreted as an active mature form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Recombinant Mouse Interleukin-33 is expressed in Escherichia coli. The amino acids Ser109-Ile266 (Accession# AAH03847.1) are used in the expression process. The recombinant protein has a predicted molecular mass of approximately 17,554 Da. The DTT-reduced and non-reduced protein migrate at approximately 20 kDa by SDS-PAGE .
Industrial Production Methods
The protein solution is filtered through a 0.22 µm filter and formulated in 20 mM HEPES, 150 mM NaCl, pH 7.2, and 10 mM TCEP. The endotoxin level is maintained at less than 0.1 EU/µg protein as determined by the LAL method. The protein is bottled at specific concentrations and stored at -20°C or colder to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Recombinant Mouse Interleukin-33 undergoes various biochemical reactions, including binding to the IL-1R/TLR superfamily member ST2, which subsequently activates NF-κB and MAPK pathways .
Common Reagents and Conditions
The protein is often used in bioassays where it stimulates target cells by binding to specific receptors. The conditions for these reactions typically involve maintaining the protein in a sterile buffer with carrier proteins such as 0.2 - 1% BSA or HSA .
Major Products Formed
The major products formed from these reactions include the activation of NF-κB and MAPK pathways, leading to various cellular responses such as proliferation, differentiation, and cytokine production .
Wissenschaftliche Forschungsanwendungen
Recombinant Mouse Interleukin-33 has a wide range of scientific research applications:
Chemistry: Used in studies involving cytokine interactions and signaling pathways.
Biology: Investigated for its role in immune responses, particularly in inflammation and allergic reactions.
Medicine: Explored for its potential therapeutic applications in diseases such as asthma, rheumatoid arthritis, and cancer.
Industry: Utilized in the production of bioassays and as a research tool in various biochemical studies.
Wirkmechanismus
Recombinant Mouse Interleukin-33 exerts its effects by binding to the IL-1R/TLR superfamily member ST2. This binding activates the NF-κB and MAPK pathways, leading to the transcription of various genes involved in immune responses. The molecular targets include epithelial cells, fibroblasts, smooth muscle cells, dendritic cells, and activated macrophages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Interleukin-1 beta (IL-1β)
- Interleukin-18 (IL-18)
- Interleukin-1 alpha (IL-1α)
Uniqueness
Recombinant Mouse Interleukin-33 is unique in its ability to act as a nuclear factor (NF-HEV) abundantly expressed in high endothelial venules from lymphoid organs. It associates with chromatin and exhibits transcriptional regulatory properties, distinguishing it from other interleukins .
Eigenschaften
IUPAC Name |
3-methylpyridine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOMAKPLZVHCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














